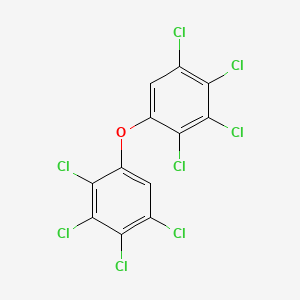

2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

57379-40-5 |

|---|---|

Molecular Formula |

C12H2Cl8O |

Molecular Weight |

445.8 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenoxy)benzene |

InChI |

InChI=1S/C12H2Cl8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H |

InChI Key |

IXZVOZCULZBCDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure consistent product quality. The use of advanced reactors and purification techniques helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Cleavage of the C-O Bond

Ethers typically undergo cleavage under strong acidic conditions (e.g., concentrated HX). For 2,2',3,3',4,4',5,5'-octachlorodiphenyl ether , the reaction would likely follow an S<sub>N</sub>1 mechanism due to steric hindrance from adjacent chlorine atoms, though no direct experimental data are available.

-

Reaction Conditions :

-

Mechanism :

Electrophilic Substitution Reactions

-

Potential Reactions :

Thermal Stability and Degradation

Polychlorinated ethers are known for high thermal stability. No specific data exist for this congener, but analogous PCDEs resist decomposition under normal conditions.

Biological and Environmental Reactions

While not chemically reactive under standard conditions, this compound may undergo biological transformations (e.g., hydroxylation) in metabolic systems. For example, chlorinated diphenyl oxides have shown induction of hepatic enzymes (e.g., EROD, AHH) in mice, though activity varies with chlorination patterns .

Comparison of Reactivity Factors

| Factor | Impact on Reactivity |

|---|---|

| High Chlorination | Increases steric hindrance and electron withdrawal, reducing susceptibility to reactions. |

| C-O Bond Strength | Strong bond (due to resonance stabilization) limits cleavage under mild conditions. |

| Aromatic Substitution | Electron-withdrawing Cl groups deactivate rings for electrophilic substitution. |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether is C12H2Cl8O. Its structure consists of two phenyl rings connected by an ether bond with eight chlorine atoms substituted at various positions on the aromatic rings. This high degree of chlorination contributes to its lipophilicity and resistance to degradation in environmental matrices.

Industrial Applications

Historically, this compound has been utilized in several industrial applications:

- Dielectric Fluids : Due to its stability and insulating properties, it has been used as a dielectric fluid in electrical transformers and capacitors.

- Plasticizers : It has served as a plasticizer in various polymer formulations to enhance flexibility and durability.

- Flame Retardants : The compound has been incorporated into materials to improve fire resistance.

Environmental Impact

The environmental impact of this compound is significant due to its persistence and bioaccumulation potential. Studies indicate that this compound can disrupt endocrine functions in wildlife and humans. Its presence in aquatic environments raises concerns about its toxicity to aquatic organisms and potential effects on the food chain.

| Property | Value |

|---|---|

| Number of Chlorines | 8 |

| Toxicity Level | High |

| Environmental Persistence | Very High |

Research has shown that this compound interacts with biological systems primarily through endocrine disruption mechanisms. It can bind with hormone receptors and alter normal hormonal functions. Animal studies have demonstrated that exposure can lead to altered thyroid homeostasis and other endocrine-related disorders .

Case Studies

- Endocrine Disruption in Wildlife : A study highlighted the effects of polychlorinated diphenyl ethers on the reproductive health of fish populations in contaminated waters. The findings indicated significant disruptions in hormone levels leading to reproductive failures.

- Human Health Implications : A cohort study investigating prenatal exposure to polychlorinated biphenyls (including octachlorodiphenyl ether) found correlations between maternal exposure and developmental issues in offspring. The study emphasized the need for further research into long-term health effects associated with these compounds .

- Soil and Sediment Interaction : Research examining the behavior of this compound in soil systems revealed its tendency to bind with organic matter, affecting its bioavailability and toxicity profiles. This interaction complicates remediation efforts in contaminated sites.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Structural Isomers of Octachlorodiphenyl Ethers

PCDE-194 differs from other octachlorodiphenyl ether isomers in chlorine substitution patterns, which influence their environmental behavior and toxicity:

| Congener | CAS Number | Chlorine Positions | Henry's Law Constant (Pa·m³/mol) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| PCDE-194 | 57379-40-5 | 2,2',3,3',4,4',5,5' | 4.3 × 10⁻³ | 445.769 |

| PCDE-195 | 65075-02-7 | 2,2',3,3',4,4',5,6 | 1.8 × 10⁻³ | 445.769 |

| PCDE-196 | 85918-38-3 | 2,2',3,3',4,4',5,6' | 8.7 × 10⁻³ | 445.769 |

- The asymmetrical substitution in PCDE-196 may reduce its resistance to microbial degradation compared to the fully symmetrical PCDE-194 .

Comparison with Lower-Chlorinated PCDEs

Lower-chlorinated PCDEs (e.g., 4,4′-dichlorodiphenyl ether) differ significantly in physicochemical properties and synthesis complexity:

| Property | PCDE-194 (Octa-) | 4,4′-Dichlorodiphenyl Ether (Di-) |

|---|---|---|

| Chlorine Atoms | 8 | 2 |

| Log Kow* | ~8.5 (estimated) | ~4.5 (measured) |

| Synthesis Yield | Not reported | 66.57% (via Ullmann coupling) |

| Environmental Half-Life | Longer persistence | Shorter persistence |

Comparison with Brominated Analogs (PBDEs)

Brominated diphenyl ethers (PBDEs), such as BDE-209 (decabromodiphenyl ether), share structural similarities but differ in halogen type and environmental impact:

| Property | PCDE-194 | BDE-209 (Decabromodiphenyl Ether) |

|---|---|---|

| Halogen Type | Chlorine | Bromine |

| Molecular Weight | 445.76 g/mol | 959.17 g/mol |

| Log Kow | ~8.5 | ~10 |

| Primary Use | Byproduct/impurity | Flame retardant |

| Degradation | Resistant | Debromination to lower PBDEs |

- Environmental Fate : PBDEs like BDE-209 are more lipophilic and persistent than PCDEs, with longer half-lives in sediments. However, PCDE-194’s lower molecular weight may facilitate wider atmospheric distribution .

- Toxicity: PBDEs exhibit endocrine-disrupting effects (e.g., thyroid hormone interference), but analogous data for PCDE-194 are scarce.

Comparison with PCBs

While PCBs and PCDEs share a diphenyl backbone, the ether linkage in PCDEs introduces distinct chemical reactivity and toxicity profiles:

| Property | PCDE-194 | 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169) |

|---|---|---|

| Backbone | Diphenyl ether | Biphenyl |

| Coplanarity | Hindered | Coplanar (dioxin-like) |

| Toxic Equivalency Factor (TEF) | Not established | 0.03 (WHO-TEF for dioxin-like activity) |

| Primary Toxicity | Limited data | Ah-receptor agonism |

- Toxicity Mechanisms: Coplanar PCBs (e.g., PCB-169) exhibit dioxin-like toxicity via Ah-receptor activation.

- Regulatory Status : PCBs have well-established toxicity thresholds, whereas PCDEs lack comprehensive risk assessments due to data gaps .

Biological Activity

2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether (OCDE) is a member of the polychlorinated diphenyl ethers (PCDEs), a group of synthetic organic compounds known for their widespread use as flame retardants and their persistence in the environment. This article reviews the biological activity of OCDE, focusing on its toxicological effects, mechanisms of action, and implications for human health and ecosystems.

- Chemical Formula : C12H2Cl8O

- Molecular Weight : 505.8 g/mol

- Structure : OCDE consists of two phenyl rings connected by an ether linkage with eight chlorine atoms substituted on the aromatic rings.

Mechanisms of Toxicity

OCDE exhibits several mechanisms through which it exerts its biological effects:

- Endocrine Disruption : OCDE has been shown to interfere with thyroid hormone levels in various species. Studies indicate that exposure can lead to altered thyroid homeostasis, potentially impacting growth and development in aquatic organisms .

- Neurotoxicity : Research indicates that OCDE can affect neurodevelopment in animals. For example, exposure during critical developmental windows has been linked to behavioral changes and cognitive deficits in rodent models .

- Cytotoxic Effects : In vitro studies reveal that OCDE can induce oxidative stress and apoptosis in various cell lines, suggesting potential carcinogenic properties .

Case Studies

- Aquatic Organisms : A study on fish species exposed to OCDE showed significant bioaccumulation and adverse effects on reproductive health. Fish exposed to environmentally relevant concentrations exhibited reduced fecundity and altered hormone levels .

- Human Health : Epidemiological studies have linked OCDE exposure to developmental delays in children. Pregnant women with higher serum levels of OCDE reported increased incidences of neurodevelopmental disorders in their offspring .

Environmental Impact

OCDE is persistent in the environment and has been detected in various ecological compartments:

- Soil and Sediments : High concentrations of OCDE have been found in sediments from industrial areas, indicating historical usage and ongoing contamination .

- Biota Accumulation : Studies indicate significant bioaccumulation in aquatic organisms, raising concerns about food chain transfer and potential impacts on human health through seafood consumption .

Table 1: Toxicity Data for OCDE

| Organism | Endpoint | Concentration (µg/L) | Effect |

|---|---|---|---|

| Daphnia magna | LC50 (48h) | 360 | Mortality |

| Fathead minnow | Chronic Exposure | 122 | Growth inhibition |

| Zebrafish | Developmental Toxicity | 10 | Malformations |

Table 2: Summary of Case Studies on OCDE

Q & A

Q. What are the key physicochemical properties of PCDE-194, and how do they influence its environmental fate?

PCDE-194 (C₁₂H₂Cl₈O) has a molecular weight of 445.77 g/mol and exhibits high hydrophobicity due to its eight chlorine substituents, which contribute to its persistence in lipid-rich environments. Its low volatility (Henry’s Law constant ~10⁻³–10⁻⁴ atm·m³/mol) suggests limited atmospheric transport, favoring accumulation in aquatic sediments . Researchers should prioritize measuring its octanol-water partition coefficient (log KOW) and degradation kinetics under varying redox conditions to model its environmental partitioning.

Q. What validated analytical methods are available for quantifying PCDE-194 in complex matrices?

Gas chromatography coupled with negative chemical ionization mass spectrometry (GC/NCI-MS) is widely used for PCDE-194 detection. Sample preparation involves Soxhlet extraction with hexane:acetone (1:1), followed by sulfuric acid lipid removal and silica/alumina column cleanup to isolate chlorinated compounds. Internal standards like ¹³C-labeled PCDE-194 improve quantification accuracy in biological tissues and sediments .

Q. How does the chlorination pattern of PCDE-194 affect its reactivity compared to other polychlorinated diphenyl ethers (PCDEs)?

The symmetrical 2,2',3,3',4,4',5,5'-chlorination pattern increases steric hindrance, reducing susceptibility to microbial dechlorination. Comparative studies with asymmetrical congeners (e.g., PCDE-196) show slower degradation rates for PCDE-194 in anaerobic sediments. Researchers should design experiments using reductive dehalogenase assays to quantify congener-specific degradation pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported Henry’s Law constants for PCDE-194 and related congeners?

Discrepancies in Henry’s Law constants (e.g., 2.6×10⁻³ for PCDE-199 vs. 2.3×10⁻³ for PCDE-203) may arise from temperature-dependent measurements or matrix effects. Researchers should employ headspace gas chromatography with controlled temperature (e.g., 25°C ± 0.5°C) and validate results using quantitative structure-property relationship (QSPR) models to account for chlorine substitution patterns .

Q. How can congener-specific toxic equivalency factors (TEFs) be developed for PCDE-194, given structural similarities to dioxin-like PCBs?

PCDE-194’s planar structure and chlorine substitution mimic coplanar PCBs (e.g., 3,3',4,4',5-pentaCB), which activate the aryl hydrocarbon (Ah) receptor. A TEF approach, as used for PCBs, requires in vitro assays (e.g., ethoxyresorufin-O-deethylase induction in hepatocytes) to quantify Ah-receptor binding affinity. Comparative studies with TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) can establish relative potency factors .

Q. What methodologies are effective for tracking long-range transport of PCDE-194 in aquatic ecosystems?

Sediment core analysis combined with radiometric dating (²¹⁰Pb/¹³⁷Cs) can reconstruct historical deposition trends. Isotopic fingerprinting (δ¹³C, δ³⁷Cl) of PCDE-194 in Lake Superior sediments revealed preferential accumulation in deep-water zones, highlighting the role of particle-bound transport. Researchers should integrate hydrodynamic modeling to predict spatial distribution .

Q. How do mixed halogenated diphenyl ethers (e.g., brominated/chlorinated analogs) interact in environmental matrices?

Co-occurring PBDEs (e.g., BDE-209) may competitively inhibit PCDE-194’s adsorption to organic carbon. Competitive solid-phase microextraction (SPME) experiments with varying PBDE/PCDE ratios can elucidate synergistic or antagonistic effects. Advanced mass spectrometry (HRMS/MS) is critical for resolving overlapping isotopic clusters .

Methodological Challenges and Solutions

Q. What are the limitations of current extraction protocols for PCDE-194 in lipid-rich biological samples?

Traditional Soxhlet extraction may co-extract interfering lipids. Accelerated solvent extraction (ASE) with in-cell sulfuric acid impregnation improves selectivity. Validation via spike-recovery experiments (≥85% recovery) and matrix-matched calibration curves is essential to address variability .

Q. How can computational models improve risk assessment of PCDE-194 in food webs?

Fugacity-based models (e.g., QWASI) incorporating bioaccumulation factors (BAFs) and trophic magnification data from apex predators (e.g., fish, birds) can predict biomagnification potential. Parameterization requires field data on PCDE-194 concentrations across trophic levels and metabolic half-lives .

Q. What advanced spectroscopic techniques aid in elucidating PCDE-194’s degradation intermediates?

High-resolution NMR (e.g., ¹H/¹³C) and X-ray crystallography can identify dechlorinated metabolites. For example, 2,2',3,3',4,4',5-heptachlorodiphenyl ether, a common anaerobic degradation product, exhibits distinct δ 7.70 (d, J = 10 Hz) NMR signals for aromatic protons adjacent to chlorine loss sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.